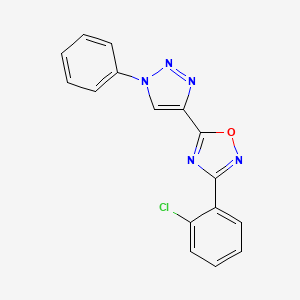
3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H10ClN5O and its molecular weight is 323.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole and triazole classes, known for their diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
The structure of the compound features a 1,2,4-oxadiazole ring fused with a 1,2,3-triazole moiety and a chlorophenyl group. This unique combination contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a range of biological activities including:
- Anticancer Properties : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : These compounds often demonstrate effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in disease processes.
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. For example:
- A study reported that certain oxadiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 0.67 |
| Compound B | PC3 (Prostate) | 0.80 |
| Compound C | ACHN (Renal) | 0.87 |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural features.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial cell membranes and essential metabolic pathways.
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes like carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
- Apoptosis Induction : Some derivatives trigger apoptosis in cancer cells by activating intrinsic pathways linked to mitochondrial dysfunction .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study evaluated a series of 1,2,4-oxadiazole derivatives for anticancer activity and found that modifications at specific positions significantly enhanced their potency .
- Another investigation into triazole derivatives revealed promising results against resistant bacterial strains, suggesting potential for therapeutic use in infectious diseases .
Propriétés
Numéro CAS |
919117-57-0 |
|---|---|
Formule moléculaire |
C16H10ClN5O |
Poids moléculaire |
323.73 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10ClN5O/c17-13-9-5-4-8-12(13)15-18-16(23-20-15)14-10-22(21-19-14)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
MDNOJEVCTAXDFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















